ISOPOPYLPHENYLPHOSPHINCHLORID

Descripción

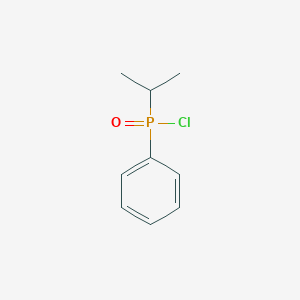

Isopropylphenylphosphinic chloride (C₉H₁₂ClOP) is an organophosphorus compound characterized by a phosphorus atom bonded to an isopropyl group, a phenyl group, a chloride, and an oxygen atom. It belongs to the phosphinic chloride family, which are pivotal intermediates in organic synthesis, particularly in the preparation of ligands for catalysis and flame retardants . While specific data on this compound are scarce in publicly available literature, its structural analogs, such as methylphenylphosphinic chloride (C₇H₈ClOP) and diphenylphosphinous chloride (C₁₂H₁₀ClP), provide a basis for comparative analysis.

Propiedades

Número CAS |

13213-43-9 |

|---|---|

Fórmula molecular |

C9H12ClOP |

Peso molecular |

202.62 g/mol |

Nombre IUPAC |

[chloro(propan-2-yl)phosphoryl]benzene |

InChI |

InChI=1S/C9H12ClOP/c1-8(2)12(10,11)9-6-4-3-5-7-9/h3-8H,1-2H3 |

Clave InChI |

MJRQEECLCDXNNN-UHFFFAOYSA-N |

SMILES |

CC(C)P(=O)(C1=CC=CC=C1)Cl |

SMILES canónico |

CC(C)P(=O)(C1=CC=CC=C1)Cl |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

ISOPOPYLPHENYLPHOSPHINCHLORID can be synthesized through several methods. One common approach involves the reaction of phenylphosphinic acid with propan-2-yl chloride in the presence of a dehydrating agent such as thionyl chloride. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of phenyl(propan-2-yl)phosphinic chloride may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.

Análisis De Reacciones Químicas

Types of Reactions

ISOPOPYLPHENYLPHOSPHINCHLORID undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding phosphinic derivatives.

Oxidation and Reduction: The compound can be oxidized to form phosphinic acids or reduced to form phosphine oxides.

Hydrolysis: In the presence of water or aqueous base, phenyl(propan-2-yl)phosphinic chloride can hydrolyze to form phenyl(propan-2-yl)phosphinic acid.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols

Oxidizing Agents: Hydrogen peroxide, potassium permanganate

Reducing Agents: Lithium aluminum hydride, sodium borohydride

Hydrolysis Conditions: Aqueous base (e.g., sodium hydroxide), water

Major Products Formed

Phosphinic Derivatives: Formed through substitution reactions

Phosphinic Acids: Formed through oxidation or hydrolysis

Phosphine Oxides: Formed through reduction

Aplicaciones Científicas De Investigación

ISOPOPYLPHENYLPHOSPHINCHLORID has several applications in scientific research:

Organic Synthesis: It is used as a reagent for the synthesis of various organophosphorus compounds.

Medicinal Chemistry: The compound is investigated for its potential as a building block in the development of pharmaceuticals, particularly those targeting enzymes and receptors.

Biological Studies: It is used in the study of enzyme inhibition and as a probe for understanding biochemical pathways.

Industrial Applications: The compound is used in the production of flame retardants, plasticizers, and other specialty chemicals.

Mecanismo De Acción

The mechanism of action of phenyl(propan-2-yl)phosphinic chloride involves its interaction with nucleophilic sites on target molecules. The phosphinic chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of stable phosphinic derivatives. This reactivity is exploited in various applications, including enzyme inhibition and the synthesis of bioactive compounds.

Comparación Con Compuestos Similares

Methylphenylphosphinic Chloride (C₇H₈ClOP)

Structural Features :

Key Differences :

| Parameter | Isopropylphenylphosphinic Chloride | Methylphenylphosphinic Chloride |

|---|---|---|

| Molecular Weight | ~202.6 g/mol (calculated) | 174.56 g/mol |

| Steric Bulk | High (isopropyl group) | Low (methyl group) |

| Reactivity | Reduced due to bulk | Higher |

Diphenylphosphinous Chloride (C₁₂H₁₀ClP)

Structural Features :

Key Differences :

| Parameter | Isopropylphenylphosphinic Chloride | Diphenylphosphinous Chloride |

|---|---|---|

| Molecular Weight | ~202.6 g/mol | 220.63 g/mol |

| Electronic Effects | Moderate (alkyl and aryl mix) | Strong (two aryl groups) |

| Thermal Stability | Lower | Higher |

Thiophosphoryl Chloride (PSCl₃)

Structural Features :

Key Differences :

| Parameter | Isopropylphenylphosphinic Chloride | Thiophosphoryl Chloride |

|---|---|---|

| Bonding Environment | P–O and P–C bonds | P–S and P–Cl bonds |

| Toxicity | Lower | High (corrosive, toxic) |

| Industrial Use | Specialty chemicals | Bulk agrochemical production |

Research Findings and Trends

- Steric Effects : Bulky substituents like isopropyl in Isopropylphenylphosphinic chloride hinder nucleophilic attacks, making it less reactive than methylphenyl analogs but more selective in forming sterically demanding ligands .

- Electronic Effects: Aryl groups in diphenylphosphinous chloride enhance resonance stabilization, whereas alkyl groups in isopropylphenyl derivatives prioritize inductive effects .

- Synthetic Utility : Isopropylphenylphosphinic chloride’s hybrid structure (alkyl + aryl) offers a balance between reactivity and stability, ideal for niche catalytic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.